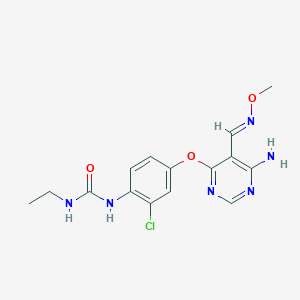

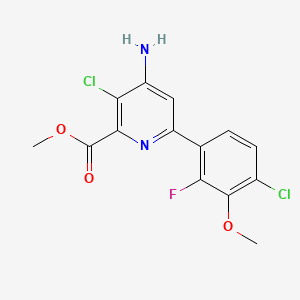

(E)-1-(4-((6-amino-5-((metoxiimino)metil)pirimidin-4-il)oxi)-2-clorofenil)-3-etilurea

Descripción general

Descripción

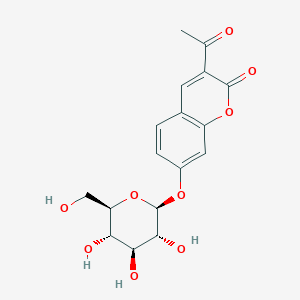

3,4’-Dihidroxi-flavona es un compuesto flavonoide natural conocido por sus diversas actividades biológicas. Se caracteriza por la presencia de dos grupos hidroxilo en las posiciones 3’ y 4’ de la estructura de la flavona. Este compuesto ha llamado la atención debido a sus posibles aplicaciones terapéuticas, particularmente en los campos de la neuroprotección, las actividades antiinflamatorias y antioxidantes .

Aplicaciones Científicas De Investigación

Química: Se utiliza como un compuesto modelo para estudiar la química y las reacciones de los flavonoides.

Biología: Investigado por su papel en la modulación de las vías biológicas y los procesos celulares.

Mecanismo De Acción

El mecanismo de acción de la 3,4’-dihidroxi-flavona implica su interacción con varios objetivos moleculares y vías:

Neuroprotección: Actúa como agonista de la cinasa receptora de tropomiosina B (TrkB), que es el principal receptor del factor neurotrófico derivado del cerebro (BDNF).

Antioxidante: Elimina los radicales libres y quelata los iones metálicos, reduciendo así el estrés oxidativo.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 3,4’-Dihidroxi-flavona se puede sintetizar mediante varias rutas químicas. Un método común implica la reacción de 2-hidroxiacetofenona con 3,4-dihidroxibenzaldehído en presencia de una base, seguido de ciclización para formar la estructura de flavona . La reacción típicamente requiere condiciones como reflujo en etanol y el uso de catalizadores como la piperidina.

Métodos de producción industrial: La producción industrial de 3,4’-dihidroxi-flavona a menudo implica síntesis a gran escala utilizando rutas químicas similares, pero optimizadas para obtener mayores rendimientos y pureza. El proceso puede incluir pasos como recristalización y purificación utilizando técnicas cromatográficas para garantizar que el producto final cumpla con los estándares industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: 3,4’-Dihidroxi-flavona experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar quinonas u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertirlo en dihidroflavonas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en posiciones específicas del anillo de flavona.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan a menudo.

Sustitución: Reactivos como los halógenos o los agentes alquilantes se pueden utilizar en condiciones controladas.

Principales productos formados:

Oxidación: Quinonas y otros derivados de flavona oxidados.

Reducción: Dihidroflavonas.

Sustitución: Varias flavonas sustituidas dependiendo de los reactivos utilizados.

Comparación Con Compuestos Similares

3,4’-Dihidroxi-flavona se puede comparar con otros compuestos flavonoides similares:

Estas comparaciones resaltan las propiedades únicas de la 3,4’-dihidroxi-flavona, particularmente sus potentes efectos neuroprotectores y antiinflamatorios.

Propiedades

IUPAC Name |

1-[4-[6-amino-5-[(E)-methoxyiminomethyl]pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)/b21-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHCYTJNPVGSBZ-QPSGOUHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N/OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (E)-1-(4-((6-amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea interact with VEGFR-2 and what are the downstream effects of this interaction?

A: The research paper focuses on the compound's in vitro and in vivo activity as a potent VEGFR-2 inhibitor []. While the specific binding interactions and downstream effects are not detailed in this study, it's known that VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, this compound likely disrupts the signaling pathways that promote angiogenesis, thereby hindering the formation of new blood vessels that are essential for tumor growth and progression.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5,6-Dimethyl-4-thieno[2,3-d]pyrimidinyl)amino]-1-(4-nitrophenyl)ethanol](/img/structure/B1255724.png)

![3-(17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoic acid](/img/structure/B1255729.png)

![N-[(5-chloro-2-thiophenyl)methyl]-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B1255735.png)

![N-[9-{3-[(2,5-dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene]ethanaminium perchlorate](/img/structure/B1255738.png)

![2,2'-[(2-Azanidyl-2-oxoethyl)imino]diacetate(3-)](/img/structure/B1255741.png)